An In-depth Technical Guide to Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate
An In-depth Technical Guide to Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate
This guide provides a comprehensive technical overview of Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate (CAS 72836-12-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from established literature and providing field-proven insights, this document aims to serve as a valuable resource for scientists exploring the therapeutic potential of the 1,3,4-thiadiazole scaffold.
Introduction: The Versatile 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine and can readily interact with biological targets.[2] Its mesoionic character facilitates passage across cellular membranes, often leading to compounds with favorable pharmacokinetic profiles and high selectivity.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4]
Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate belongs to a class of S-substituted derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. The presence of both an amino group and a reactive thiol group on the parent molecule provides a versatile platform for chemical modification, allowing for the exploration of diverse structure-activity relationships (SAR).[5] This guide will delve into the synthesis, physicochemical properties, and potential biological applications of this specific methyl acetate derivative, contextualized within the broader landscape of 1,3,4-thiadiazole research.
Physicochemical and Spectral Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Table 1: Physicochemical Properties of Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate
| Property | Value | Source |
| CAS Number | 72836-12-5 | [6] |
| Molecular Formula | C₅H₇N₃O₂S₂ | [6] |
| Molecular Weight | 205.26 g/mol | [6] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |
Spectral Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. A singlet for the methylene protons (S-CH₂) adjacent to the ester group would likely appear in the range of 3.8-4.2 ppm. The protons of the primary amino group (-NH₂) would give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Aromatic protons, if any were present on a substituent, would appear in the 6.5-8.5 ppm region.[7]
-
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the ester at approximately 170 ppm. The methyl carbon of the ester would resonate around 52 ppm, and the methylene carbon attached to the sulfur would be expected in the 35-40 ppm range. The two carbons of the 1,3,4-thiadiazole ring would appear in the aromatic region, typically between 150 and 170 ppm.[9]
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the amino group. The C=O stretching of the ester group would be observed as a strong band around 1730-1750 cm⁻¹. The C=N stretching of the thiadiazole ring would likely appear in the 1600-1650 cm⁻¹ region.[7][8]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the thioether bond.[9]
Synthesis and Characterization
The synthesis of Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate proceeds via a straightforward S-alkylation of the readily available starting material, 5-amino-1,3,4-thiadiazole-2-thiol. This precursor is typically synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[10][11]
Synthetic Workflow
The synthesis involves a nucleophilic substitution reaction where the thiolate anion of 5-amino-1,3,4-thiadiazole-2-thiol attacks the electrophilic carbon of methyl chloroacetate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.[5][12]
Materials:
-
5-amino-1,3,4-thiadiazole-2-thiol
-
Methyl chloroacetate
-
Anhydrous potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
Stirring apparatus
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable volume of anhydrous acetone.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5-2 equivalents). The use of a slight excess of base ensures complete deprotonation of the thiol group.
-
Alkylation: Add methyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture at room temperature. A slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like acetone is chosen because it effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.
-
Base: Anhydrous potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing for a shorter reaction time.
Biological Activity and Potential Mechanisms of Action
While specific biological data for Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate is limited, the broader class of S-substituted 5-amino-1,3,4-thiadiazole derivatives has shown significant promise as anticancer and antimicrobial agents.[1][4]
Anticancer Potential
Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[13][14][15] The proposed mechanisms of action are often multifactorial and can include:
-
Inhibition of Cell Proliferation: These compounds can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell division.[15]
-
Induction of Apoptosis: Many thiadiazole derivatives have been shown to trigger programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins.[13]
-
Enzyme Inhibition: The thiadiazole scaffold can act as a pharmacophore that binds to the active sites of key enzymes involved in cancer progression, such as kinases and topoisomerases.[4]
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a key component of many compounds with potent antimicrobial activity against a range of bacteria and fungi.[2][3][16][17] The mechanism of antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms, such as:
-
Inhibition of Enzyme Activity: Thiadiazole derivatives can inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Some compounds may interact with the microbial cell membrane, leading to increased permeability and cell death.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate, a series of in vitro assays can be employed. The following are representative protocols based on standard methodologies used for evaluating similar compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate (dissolved in DMSO)
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate. A safety data sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal.[6][19][20][21][22][23]
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion and Future Directions
Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of related 1,3,4-thiadiazole derivatives make it an attractive target for further investigation. Future research should focus on the detailed biological evaluation of this specific compound, including its efficacy in various disease models and a thorough investigation of its mechanism of action. Structure-activity relationship studies, involving the synthesis and testing of a library of related analogues, will be crucial in optimizing the therapeutic potential of this versatile heterocyclic core.
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